N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
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Overview
Description
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a dimethoxybenzene derivative followed by coupling with a pyridine carboxamide. The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and palladium-catalyzed cross-coupling reactions for the formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure with a chloro group instead of a pyridine ring.
4-Bromo-2,5-dimethoxyphenethylamine: Similar structure with an ethylamine group instead of a pyridine carboxamide.
Uniqueness
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties.
Properties
CAS No. |
93825-68-4 |
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Molecular Formula |
C21H19BrN2O3 |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[4-bromo-2-[dimethoxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-21(27-2,16-6-4-3-5-7-16)18-14-17(22)8-9-19(18)24-20(25)15-10-12-23-13-11-15/h3-14H,1-2H3,(H,24,25) |
InChI Key |
OACXSIBWGHCMHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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